molecular formula C12H13N3 B14787823 5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline

5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline

Cat. No.: B14787823
M. Wt: 199.25 g/mol
InChI Key: VXRBCUAAMBEZSL-UHFFFAOYSA-N
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Description

5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various imidazoquinazoline analogs.

Scientific Research Applications

5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with similar biological activities.

    Imidazoquinoline: Another related compound with diverse pharmacological properties.

    Benzimidazole: Shares structural similarities and is known for its therapeutic potential.

Uniqueness

5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5,5-dimethyl-6H-imidazo[1,2-c]quinazoline

InChI

InChI=1S/C12H13N3/c1-12(2)14-10-6-4-3-5-9(10)11-13-7-8-15(11)12/h3-8,14H,1-2H3

InChI Key

VXRBCUAAMBEZSL-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC=CN31)C

Origin of Product

United States

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